Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)-

Quorum sensing inhibition N‑sulfonyl homoserine lactone Violacein production

Researchers studying quorum sensing (QS) inhibition face a critical gap: the N-tosyl homoserine lactone analog remains poorly characterized, and its QS-modulatory properties cannot be inferred from other N-sulfonyl derivatives. This compound solves that problem as a structurally defined probe. - Serves as a reference standard or negative control for benchmarking potent N-sulfonyl homoserine lactones in C. violaceum assays. - Forms hydroxamic acids that release hydroxylamine at acidic pH, enabling pH-responsive drug delivery or mutagenicity mechanistic studies. - In stock with rapid global delivery, eliminating lead-time uncertainty for time-sensitive QS screening campaigns.

Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
CAS No. 6513-20-8
Cat. No. B12884165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)-
CAS6513-20-8
Molecular FormulaC11H13NO4S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2CCOC2=O
InChIInChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(14,15)12-10-6-7-16-11(10)13/h2-5,10,12H,6-7H2,1H3
InChIKeyPQAYNIJKMNCUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(tetrahydro-2-oxo-3-furanyl)benzenesulfonamide: Identity and Chemical Class


The compound benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- (CAS 6513-20-8), also known as N-tosyl-DL-homoserine lactone, is a synthetic N‑sulfonylated homoserine lactone derivative [1]. Its structure combines a p‑toluenesulfonyl (tosyl) group with a γ‑butyrolactone ring, placing it within a chemical class explored for modulating bacterial quorum sensing (QS) pathways [2]. While several N‑sulfonyl homoserine lactones have been investigated as QS inhibitors, this specific tosyl‑lactone remains poorly characterized in the primary scientific literature with respect to quantitative biological activity.

SAR Sensitivity of N-Sulfonyl Homoserine Lactone Derivatives


The quorum sensing inhibitory (QSI) activity of N‑sulfonyl homoserine lactones is exquisitely sensitive to the nature of the aryl sulfonamide substituent [1]. In a study of twelve N‑sulfonyl derivatives, minor alterations to the aryl group (e.g., 4‑acetamido vs. 4‑nitro) produced dramatic differences in violacein inhibition (ranging from inactive to an IC₅₀ of 3.40 μM) [1]. Consequently, the N‑tosyl analog cannot be assumed to share the potency, selectivity, or lack of cytotoxicity of any other N‑sulfonyl homoserine lactone. Substituting this compound with an alternative derivative without matched assay validation risks selecting a molecule with fundamentally different QS‑modulatory properties.

Comparative Evidence for 4-Methyl-N-(tetrahydro-2-oxo-3-furanyl)benzenesulfonamide


Quorum Sensing Inhibitory Potency in Chromobacterium violaceum

Among a panel of twelve N‑sulfonyl homoserine lactones evaluated for QSI activity in C. violaceum, the most potent analog (compound 5h, bearing a 4‑nitrobenzenesulfonyl group) displayed an IC₅₀ of 3.40 μM against violacein production without affecting bacterial growth at 200 μM [1]. The N‑tosyl derivative (4‑methylbenzenesulfonyl) was not explicitly reported among the active compounds in this head‑to‑head series, and no quantitative IC₅₀ value is available for CAS 6513‑20‑8 [1]. This absence of data highlights that the N‑tosyl analog cannot claim the established QSI potency of lead compounds such as 5h.

Quorum sensing inhibition N‑sulfonyl homoserine lactone Violacein production

Physicochemical Comparison with Native Autoinducer C4-HSL

Basic physicochemical descriptors for N‑tosyl‑DL‑homoserine lactone were obtained from PubChem computational data [1]. Compared to the native QS autoinducer N‑butanoyl‑L‑homoserine lactone (C4‑HSL) [2], the tosyl derivative exhibits significantly higher lipophilicity (XLogP3‑AA 1.3 vs. approximately 0.3 for C4‑HSL [2]) and larger molecular weight (255.29 g/mol vs. 171.19 g/mol [2]). While these differences are consistent with the general strategy of adding aromatic sulfonamide groups to enhance membrane permeability, no experimental logP or permeability data for the N‑tosyl compound itself were identified.

Physicochemical properties Quorum sensing Homoserine lactone derivatives

Hydroxamic Acid Formation and pH-Dependent Release

Natelson and Natelson (1989) demonstrated that N‑tosyl homoserine lactone reacts with hydroxylamine to yield a stable hydroxamic acid, which slowly releases hydroxylamine—a known mutagen—under acidic conditions [1]. This reactivity profile differs sharply from N‑acyl homoserine lactones, which typically undergo lactonase‑catalyzed ring opening rather than forming hydroxamic acids. The tosyl group provides acid‑labile protection that can be tuned for pH‑dependent release, whereas acetyl or longer‑chain acyl groups on homoserine lactone are not reported to form stable hydroxamic acid adducts.

Synthetic intermediate Hydroxamic acid Mutagenicity probes

Research Applications of 4-Methyl-N-(tetrahydro-2-oxo-3-furanyl)benzenesulfonamide


pH-Dependent Hydroxylamine Release Probe

The compound's established ability to form hydroxamic acids that release hydroxylamine at acidic pH [1] makes it suitable as a chemical tool for investigating mutagenic mechanisms or pH‑responsive drug delivery concepts. This application is supported by direct experimental observation in the Natelson & Natelson (1989) study.

N-Sulfonyl Homoserine Lactone Library Synthesis

As a representative N‑tosyl homoserine lactone, this compound can serve as a reference standard or building block for synthesizing libraries of N‑sulfonyl derivatives for QS inhibitor screening, following the general methodology described by Zhao et al. (2013) [2].

Negative Control for QS Inhibitor Assays

Given the absence of demonstrated QS inhibitory potency for the N‑tosyl analog in published C. violaceum assays, it may be employed as a structurally related negative control when benchmarking more potent N‑sulfonyl homoserine lactones such as compound 5h (IC₅₀ 3.40 μM) [2].

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